![molecular formula C10H14O2 B13895305 Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Cyclopropylbicyclo[111]pentane-1-carboxylate is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then be further functionalized to introduce the cyclopropyl and ester groups.
Industrial Production Methods
large-scale synthesis of related bicyclo[1.1.1]pentane derivatives has been achieved using flow photochemical methods, which allow for the efficient construction of the bicyclo[1.1.1]pentane core on a kilogram scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of three-dimensional molecular structures on biological activity.
Medicine: The compound’s potential as a bioisostere makes it of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound can act as a bioisostere, replacing aromatic rings in drug molecules. This replacement can improve the drug’s solubility, metabolic stability, and overall efficacy . The molecular targets and pathways involved will vary depending on the specific drug and its intended use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A related compound with two carboxylic acid groups instead of an ester and a cyclopropyl group.
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate: A similar compound with a bromine atom instead of a cyclopropyl group.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: A compound with a hydroxymethyl group instead of a cyclopropyl group.
Uniqueness
Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for modifying the properties of drug molecules and other materials.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-12-8(11)10-4-9(5-10,6-10)7-2-3-7/h7H,2-6H2,1H3 |
InChI Key |
CTMJUSQSWAMAMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)
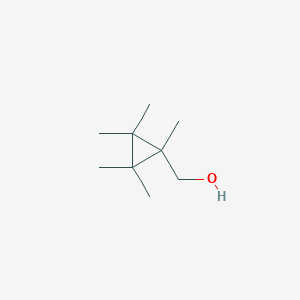
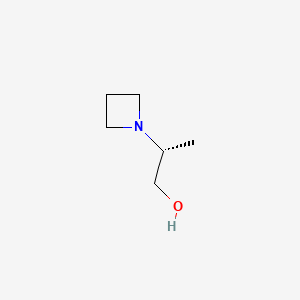


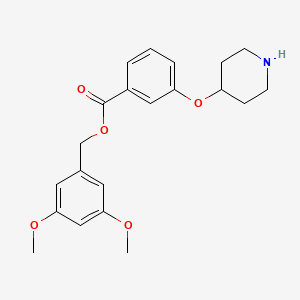
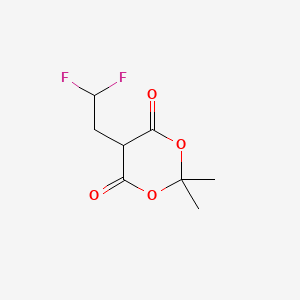
![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)
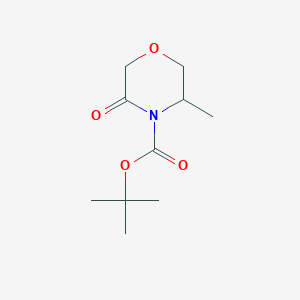


![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
